molecular formula C13H15NO4 B1607949 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 38160-04-2

1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1607949
CAS RN: 38160-04-2
M. Wt: 249.26 g/mol
InChI Key: ZKFRIZLJBPRXKI-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as 4-ethoxybenzoyl-5-oxopyrrolidine-3-carboxylic acid or EPCA, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of pyrrolidine, a five-membered heterocyclic compound, and is a key intermediate in the synthesis of a variety of other compounds. EPCA has been studied extensively in the laboratory, and its properties and potential applications have been explored in detail.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share a similar structural motif to “1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid,” have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be modified or used as a scaffold for developing new antiviral agents.

Anti-inflammatory Activity

The indole nucleus, which is structurally related to our compound, has been found in various synthetic drug molecules with significant anti-inflammatory effects. Some indole derivatives have demonstrated high anti-inflammatory activity at certain dosages . This indicates that “1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” could be explored for its potential anti-inflammatory applications.

Enzyme Inhibition

The molecular docking studies of related compounds have shown that they can bind effectively to the active sites of enzymes such as Cytochrome P450. This enzyme plays a crucial role in drug metabolism and is a common target for drug development. “1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” could be investigated for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic drugs .

properties

IUPAC Name

1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-18-11-5-3-10(4-6-11)14-8-9(13(16)17)7-12(14)15/h3-6,9H,2,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFRIZLJBPRXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387777
Record name 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

38160-04-2
Record name 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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